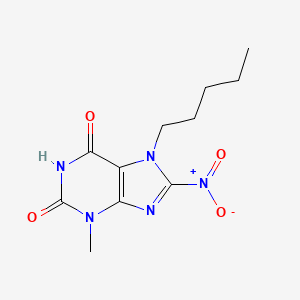

![molecular formula C13H11ClN4S2 B2806468 3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-64-3](/img/structure/B2806468.png)

3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Analysis

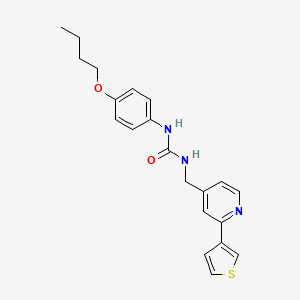

This compound is involved in the synthesis of various heterocyclic compounds that have shown a range of potential biological activities. The research spans the development of novel synthetic methodologies, including the use of microwave irradiation for efficient synthesis, and the exploration of regioselectivity in reactions for creating glycosylated derivatives. For instance, El Ashry et al. (2009) explored the glycosylation of related triazole-thiol derivatives, achieving different regioselective products under varied conditions, which is significant for the synthesis of complex molecules with potential therapeutic applications (El Ashry et al., 2009). Similarly, Aouad et al. (2013) reported on the oxidation and alkylation reactions of similar compounds under conventional and microwave methods, providing insights into the synthesis of bis-acyclonucleoside analogues, showcasing the compound's versatility in nucleoside analogue synthesis (Aouad et al., 2013).

Antimicrobial and Antituberculosis Activities

Several studies have demonstrated the antimicrobial and antituberculosis potentials of derivatives synthesized from this compound. Hussain et al. (2008) synthesized derivatives showing significant antibacterial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents (Hussain et al., 2008). Kaplancıklı et al. (2005) evaluated new alkylsulfanyltriazoles for their antituberculosis activity, contributing to the search for novel treatments against drug-resistant mycobacterial infections (Kaplancıklı et al., 2005).

Potential in Drug Design and Photodynamic Therapy

The structural and electronic properties of derivatives from this compound have been analyzed for their potential as drug candidates. Al-Wahaibi et al. (2019) performed an in-depth structural analysis of a derivative identified as a potential 11β-hydroxysteroid dehydrogenase type 1 inhibitor, illustrating the compound's relevance in drug design (Al-Wahaibi et al., 2019). Additionally, the synthesis of new metal-free and metallophthalocyanines carrying 1,2,4-triazole rings was explored by Mısır et al. (2021), indicating the utility of these derivatives in photodynamic therapy applications (Mısır et al., 2021).

Properties

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4S2/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMCXHCIRJHMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B2806386.png)

![N-(4-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806395.png)

![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2806397.png)

![Ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2806398.png)

![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2806405.png)

![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)